2-chloro-N-(4-phenylbutan-2-yl)acetamide
Description
2-Chloro-N-(4-phenylbutan-2-yl)acetamide (DKM 2-76) is a chloroacetamide derivative with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 226.0993 g/mol . It is synthesized via reaction of 1-methyl-3-phenylpropylamine with chloroacetyl chloride, yielding 81% after silica gel chromatography. Key spectroscopic data include ¹H NMR (δ 7.34–7.21 ppm for aromatic protons, 4.04 ppm for the chloroacetyl CH₂) and ¹³C NMR (δ 165.1 ppm for the carbonyl carbon) .
Properties
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRIBKHNZKXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of 4-phenylbutan-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-phenylbutan-2-amine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenylbutyl moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Pharmaceutical Development
-
Antidepressant Research :
- Preliminary studies suggest that 2-chloro-N-(4-phenylbutan-2-yl)acetamide may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to other compounds in its class. This interaction could influence mood and behavior, indicating potential as an antidepressant agent.
- Analgesic Properties :
-
Antimicrobial Activity :
- Compounds within the acetamide class have been noted for their antimicrobial properties. Investigations into related structures have demonstrated effectiveness against various bacterial strains, which could extend to this compound.
Case Studies
- Docking Studies :
- In Vivo Evaluations :
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aromatic Ring
- 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Simpler structure with a fluorine substituent on the phenyl ring. Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, influencing crystal packing and stability . Molecular weight: 183.6 g/mol, logP: ~1.8 (estimated).
- 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO): Contains a meta-methyl group on the phenyl ring, leading to syn conformation of the N–H bond relative to the substituent. Dual intermolecular N–H⋯O hydrogen bonds form chains along the a-axis .
- Demonstrated utility in synthesizing sulfur-containing heterocycles .
Alkyl Chain Modifications
- 2-Chloro-N-(4-ethylcyclohexyl)acetamide (C₁₀H₁₈ClNO): Cyclohexyl group introduces steric bulk, reducing solubility (logP: ~2.8) compared to DKM 2-76 . Molecular weight: 203.71 g/mol.
- 2-CHLORO-N-[2-(4-FLUORO-PHENYL)-ETHYL]-ACETAMIDE (C₁₀H₁₁ClFNO): Ethyl linkage to a fluorophenyl group enhances lipophilicity (logP: ~2.5).
Heterocyclic Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Pyrazole ring introduces planar geometry and hydrogen-bonding sites (N–H and C≡N groups).
- Phenoxy-thiadiazole derivatives (e.g., compound 7d): Thiadiazole and phenoxy groups enhance cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells). Higher molecular weight (~400 g/mol) and logP (~3.5) compared to DKM 2-76 .
Bioactivity Comparisons
- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide : Exhibits antibacterial activity against Klebsiella pneumoniae without cytotoxicity .
- Quinazolinyl acetamides (e.g., 2-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide):
Data Table: Key Properties of Selected Acetamides
*Estimated based on structural analogs.
Key Observations and Contradictions
- Lipophilicity vs. Bioactivity : While DKM 2-76 (logP ~2.5) and its fluorophenyl analogs (logP ~1.8–2.5) show moderate lipophilicity, compounds with heterocycles (e.g., thiadiazoles) exhibit higher logP values (~3.5) and enhanced cytotoxicity, suggesting logP influences membrane permeability .
- Contradiction : Despite structural similarities, DKM 2-76 is explored for anti-cancer activity , while fluorinated analogs show antibacterial effects , highlighting substituent-dependent bioactivity.
Biological Activity
2-chloro-N-(4-phenylbutan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C11H14ClN
- Molecular Weight : Approximately 227.72 g/mol
- Structure : The compound features a chloro group and an acetamide functional group attached to a phenylbutan-2-yl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, thereby affecting cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Properties
The compound has been explored for its anticancer potential, particularly in inducing apoptosis in tumor cells. Studies have shown that it can direct tumor cells toward apoptotic pathways, which is crucial for anticancer action. For instance, evaluations against A549 (lung cancer) and C6 (glioma) cell lines have revealed significant cytotoxic effects, with mechanisms involving DNA synthesis inhibition and caspase activation assays .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various acetamides, including this compound, the compound was tested against A549 and C6 tumor cell lines. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction as confirmed by acridine orange/ethidium bromide staining methods .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The study utilized the MTT assay to measure cell viability post-treatment. Results indicated that this compound exhibited moderate antibacterial activity, particularly effective at higher concentrations (≥100 µM), highlighting its potential as a therapeutic agent against resistant bacterial strains .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition; apoptosis induction |
| N-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide | Low | Moderate | Receptor modulation; metabolic pathway interference |
| 3-chloro-N-(4-bromophenyl)propanamide | High | Low | Disruption of cell wall synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
